![molecular formula C16H19BrN2O3 B2752260 tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate CAS No. 2089310-17-6](/img/structure/B2752260.png)
tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
Spirocyclic oxindoles like the one you mentioned are key building blocks in drug discovery. They have been shown to exhibit a variety of interesting biological activities .
Molecular Structure Analysis
The molecular structure of spirocyclic oxindoles is unique and allows them to interact with a wide range of receptors . This structure is what makes them valuable in drug discovery.Scientific Research Applications
Synthesis of Spirocyclic Oxindole Analogue
This compound is used in the synthesis of a spirocyclic oxindole analogue, which is a key building block for drug discovery . The synthesis process involves dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate .
Interaction with Wide Range of Receptors
Due to their structure, these compounds interact with a wide range of receptors . This activity has resulted in significant interest in developing efficient methods to prepare spiro compounds .
Eco-friendly Synthesis of Indoline Derivative
A new indoline derivative, tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, is eco-friendly synthesized . Its spectral properties and X-ray crystal structure are studied .
Crystal Structure Study
In the molecule of the new indoline derivative, the oxindole and pyran moieties are perpendicular to each other . The crystal structure is stabilized by intermolecular N−H···O and intramolecular C−H···O hydrogen bonds .
Inhibition of p53–MDM2 Interaction
5-Bromo-3′-(cyclohexane carbonyl)-1-methyl-2-oxospiro[indoline-3,2′-thiazolidine], a similar compound, is the most potent compound in its series, inhibiting, in vitro, 30% of p53–MDM2 interaction .
Inhibition of Cell Growth of Different Human Tumor Cells
The same compound also inhibits the cell growth of different human tumor cells at nanomolar concentrations .
Mechanism of Action
Target of Action
Tert-Butyl 6-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them key building blocks for drug discovery . .
Mode of Action
Indole derivatives, in general, are known to interact with a wide range of receptors . This interaction can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives, in general, have been shown to inhibit cell proliferation and induce apoptosis in cancer cells, leading to complete tumor growth regression without affecting the activities of normal cells .
Action Environment
The synthesis of indole derivatives is often influenced by environmental conditions .
Future Directions
properties
IUPAC Name |
tert-butyl 6-bromo-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-5-4-10(17)8-12(11)18-13(16)20/h4-5,8H,6-7,9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJXRVWVJVXJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=C(C=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate |
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